Sapecin

Descripción general

Descripción

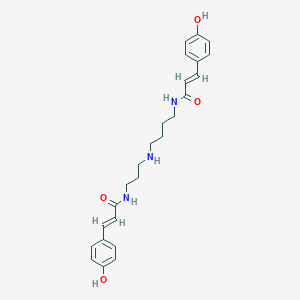

Sapecin is an antibacterial protein produced by an embryonic cell line of Sarcophaga peregrina . It consists of 40 amino acid residues, including three disulfide bonds . Sapecin has been found to have potent antibacterial activity, especially against Gram-positive bacteria .

Synthesis Analysis

Sapecin and Sapecin B, two insect defensins, were chemically synthesized to confirm their structure and antibacterial activity . The synthetic peptides showed the same antibacterial activity as native sapecins, indicating that the synthetic peptides folded correctly in the chemical synthesis .Molecular Structure Analysis

The solution structure of Sapecin was solved using nuclear magnetic resonance (NMR) techniques . The structure revealed that the peptide consists of an N-terminal loop, an alpha-helix, and three disulfide bridges .Chemical Reactions Analysis

The action mechanism of Sapecin was investigated using solution nuclear magnetic resonance analysis of the Sapecin-phospholipid vesicle complex . The membrane-buried surface of Sapecin was determined by observing the transferred cross-saturation phenomena from the alkyl chains of the phospholipid vesicle to the amide protons of Sapecin .Physical And Chemical Properties Analysis

The physical and chemical properties of Sapecin are closely related to its antibacterial activity. The peptide’s structure, including its N-terminal loop, alpha-helix, and three disulfide bridges, plays a crucial role in its function .Aplicaciones Científicas De Investigación

Membrane Permeabilization Mechanism : Sapecin exhibits membrane permeabilization activity, with its action mechanism involving oligomerization leading to this effect. Nuclear magnetic resonance analysis has revealed the membrane-buried surface of Sapecin, which interacts with the acidic bacterial membrane (Takeuchi et al., 2004).

Solution Conformation Analysis : The solution conformation of Sapecin has been determined using 1H nuclear magnetic resonance, revealing a unique structure different from homologous antibacterial proteins. This understanding of its structure provides insights into its distinct antibacterial mechanism (Hanzawa et al., 1990).

Antibacterial Activity and Target : Sapecin shows a higher efficacy against Gram-positive bacteria, with cardiolipin, a major phospholipid of certain bacteria, being a key target. This specificity underlines its potential as an antibacterial agent (Matsuyama & Natori, 1990).

Gene Expression and Role in Development : The gene for Sapecin is activated in response to body injury in Sarcophaga larvae, suggesting a role in defense against bacterial infection. Additionally, its activation in embryonic and early pupal stages indicates a role in ontogenetic processes (Matsuyama & Natori, 1988).

Disulfide Structure and Antibacterial Activity : The disulfide structure of Sapecin, crucial for its antibacterial activity, has been identified, further contributing to the understanding of its function (Kuzuhara et al., 1990).

Role in Cell Proliferation : Sapecin is involved in the proliferation of embryonic cells of Sarcophaga, highlighting a dual function of protection against bacterial infection and stimulation of cell proliferation (Komano et al., 1991).

Inhibition of Ion Channels : Sapecin B, a homologue of Sapecin, inhibits voltage pulse-induced K+ currents in rat cerebellar Purkinje cells, suggesting a role as a naturally occurring K+ channel inhibitor (Shimoda et al., 1994).

Propiedades

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H272N58O52S6/c1-22-76(14)125(218-120(236)59-187-156(268)126(82(20)225)219-121(237)58-186-136(248)104(60-223)210-142(254)95(43-73(8)9)202-140(252)93(41-71(4)5)203-148(260)102(51-122(238)239)207-154(266)110(66-279)217-160(272)127(83(21)226)222-128(240)77(15)166)159(271)208-101(49-114(169)230)147(259)205-98(46-86-53-178-69-189-86)144(256)211-105(61-224)149(261)192-80(18)131(243)212-106(62-275)150(262)193-78(16)129(241)190-79(17)130(242)200-97(45-85-52-177-68-188-85)145(257)214-107(63-276)152(264)204-94(42-72(6)7)141(253)201-92(40-70(2)3)139(251)197-89(30-26-38-180-163(173)174)134(246)184-57-119(235)196-100(48-113(168)229)146(258)198-88(29-25-37-179-162(171)172)133(245)183-54-116(232)182-55-117(233)195-96(44-84-32-34-87(227)35-33-84)143(255)213-108(64-277)153(265)206-99(47-112(167)228)135(247)185-56-118(234)194-90(28-23-24-36-165)137(249)191-81(19)132(244)220-123(74(10)11)157(269)216-111(67-280)155(267)221-124(75(12)13)158(270)215-109(65-278)151(263)199-91(31-27-39-181-164(175)176)138(250)209-103(161(273)274)50-115(170)231/h32-35,52-53,68-83,88-111,123-127,223-227,275-280H,22-31,36-51,54-67,165-166H2,1-21H3,(H2,167,228)(H2,168,229)(H2,169,230)(H2,170,231)(H,177,188)(H,178,189)(H,182,232)(H,183,245)(H,184,246)(H,185,247)(H,186,248)(H,187,268)(H,190,241)(H,191,249)(H,192,261)(H,193,262)(H,194,234)(H,195,233)(H,196,235)(H,197,251)(H,198,258)(H,199,263)(H,200,242)(H,201,253)(H,202,252)(H,203,260)(H,204,264)(H,205,259)(H,206,265)(H,207,266)(H,208,271)(H,209,250)(H,210,254)(H,211,256)(H,212,243)(H,213,255)(H,214,257)(H,215,270)(H,216,269)(H,217,272)(H,218,236)(H,219,237)(H,220,244)(H,221,267)(H,222,240)(H,238,239)(H,273,274)(H4,171,172,179)(H4,173,174,180)(H4,175,176,181)/t76-,77-,78-,79-,80-,81-,82+,83+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHSAXUMXBYUKE-JFFWMJMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H272N58O52S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152625 | |

| Record name | Sapecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4081 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sapecin | |

CAS RN |

119938-54-4 | |

| Record name | Sapecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119938544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

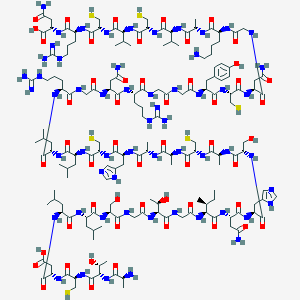

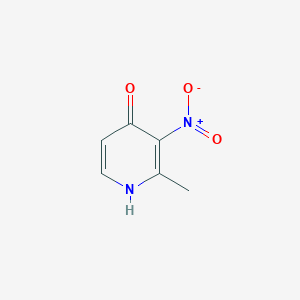

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)